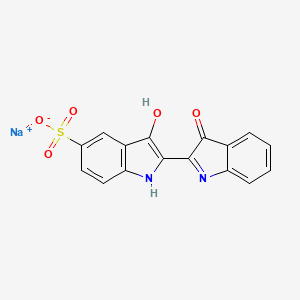

Sodium indigo sulfonate

Description

Historical Trajectories and Evolving Research Paradigms for Indigoid Compounds

Indigoid compounds, with indigo (B80030) itself being the most prominent member, have a rich history intertwined with human civilization for millennia. researchgate.net Indigo, one of the oldest known organic dyes, has been in use for approximately 6000 years, originally extracted from various plant species, most notably those from the Indigofera genus. researchgate.netbeilstein-journals.org The deep blue hue of indigo made it a highly prized commodity, driving trade and influencing cultures across the globe. wikipedia.org

The scientific study of indigoids began in earnest in the 19th century. A pivotal moment in the history of organic chemistry was the elucidation of indigo's chemical structure by Adolf von Baeyer in 1883, following his first successful laboratory synthesis in 1878. wikipedia.orgchemistryviews.org This accomplishment not only demystified the molecule responsible for the vibrant dye but also laid the groundwork for its industrial production. The subsequent development of commercially viable synthetic routes, such as the Heumann synthesis, revolutionized the textile industry by providing a consistent and large-scale supply of the dye, largely displacing natural sources. wikipedia.orgchemistryviews.org

The research paradigm for indigoid compounds has evolved significantly from their initial application as textile colorants. While indigo itself is notoriously insoluble in water, the development of synthetic derivatives opened new avenues for research and application. A crucial advancement was the sulfonation of indigo, a process that introduces sulfonic acid groups onto the indigo core structure to yield indigotindisulfonic acid. nih.gov Neutralization of this acid with sodium hydroxide (B78521) produces its water-soluble salt, sodium indigo sulfonate, also widely known as indigo carmine (B74029). patsnap.comatamanchemicals.commacsenlab.comwikipedia.org This enhanced solubility was a critical development, enabling its use in aqueous systems and broadening its scientific and technological utility far beyond dyeing. nih.gov Further research has also explored isomers like indirubin (B1684374), which was found to possess significant biological activities, shifting the focus of some indigoid research towards medicinal chemistry. researchgate.netnih.gov

| Year | Milestone | Significance |

| ~4000 BCE | Earliest evidence of indigo dye usage. | Established indigo as one of the most ancient and important natural dyes. beilstein-journals.org |

| 1878 | First chemical synthesis of indigo by Adolf von Baeyer. | Marked a major breakthrough in synthetic organic chemistry. wikipedia.orgchemistryviews.org |

| 1883 | Determination of the chemical structure of indigo by Adolf von Baeyer. | Provided the fundamental chemical understanding necessary for industrial synthesis. wikipedia.org |

| 1897 | Commercialization of synthetic indigo by BASF based on the Heumann process. | Revolutionized the dye and textile industries, making the color widely accessible. chemistryviews.org |

| Late 19th/Early 20th Century | Development of the sulfonation process for indigo. | Created water-soluble indigo carmine (this compound), expanding its applications. nih.gov |

| Mid-20th Century | Discovery of biological activity in indigo isomers like indirubin. | Shifted research paradigms towards the medicinal and biological potential of indigoids. researchgate.netnih.gov |

Contemporary Significance of this compound in Interdisciplinary Chemical Sciences

The contemporary significance of this compound in the chemical sciences stems largely from the properties imparted by its sulfonate groups, namely its water solubility and its ability to undergo reversible redox reactions. patsnap.comwikipedia.org These characteristics have made it a versatile tool in various scientific disciplines.

In analytical chemistry, this compound is well-established as both a pH and redox indicator. It exhibits a distinct color change from blue to yellow in the pH range of 11.4 to 13.0. atamanchemicals.comatamanchemicals.comnih.gov More significantly, its ability to be reversibly reduced to a colorless "leuco" form makes it an excellent redox indicator for titrations and other electrochemical analyses. patsnap.com Its vivid color also allows for its use as a visualization agent in various processes, including as an indicator for dissolved ozone. atamanchemicals.comatamanchemicals.com

The field of materials science has recently found new potential in this compound. Research has demonstrated its promise as an organic electrode material for next-generation energy storage systems. researchgate.net Specifically, it has been investigated as a sustainable and high-performance cathode material for rechargeable sodium and lithium batteries, capitalizing on the reversible redox activity of the indigo core. researchgate.net

In environmental science and catalysis, this compound serves as a model compound for studying the efficacy of advanced oxidation processes (AOPs). mdpi.comrjeec.ro Its degradation by catalytic methods is often used as a benchmark reaction to evaluate the efficiency of new catalysts and technologies for treating industrial wastewater containing organic dyes. mdpi.com

Furthermore, the compound's utility extends into the biomedical sciences, where it is used as a diagnostic dye. cancer.govnih.gov Its rapid filtration by the kidneys and excretion into the urine allows for the visualization of the urinary tract during surgical procedures, demonstrating its interdisciplinary importance. patsnap.comnih.govdrugbank.comnih.gov It is also employed as a histological stain for tissue specimens. cancer.gov

| Field | Application | Underlying Property |

| Analytical Chemistry | Redox Indicator | Reversible color change upon reduction/oxidation. patsnap.com |

| Analytical Chemistry | pH Indicator | Color change from blue to yellow at pH 11.4-13.0. atamanchemicals.comatamanchemicals.com |

| Analytical Chemistry | Dissolved Ozone Indicator | Reacts with ozone leading to a color change. atamanchemicals.com |

| Materials Science | Organic Cathode Material | Reversible electrochemical redox activity for Na-ion and Li-ion batteries. researchgate.net |

| Environmental Catalysis | Model Pollutant | Used to test the efficiency of Advanced Oxidation Processes for wastewater treatment. mdpi.comrjeec.ro |

| Medical Diagnostics | Visualization Agent | Water solubility and rapid renal excretion allow for urinary tract visualization. cancer.govdrugbank.comnih.gov |

| Histology | Biological Stain | Dyes cellular components for microscopic examination. cancer.gov |

Scope and Research Objectives within Current Academic Discourse

Current research on this compound is focused on refining its synthesis, enhancing its performance in modern applications, and discovering new functionalities. A primary objective within the pharmaceutical and chemical manufacturing sectors is the development of improved processes for its synthesis and purification. google.comgoogle.com The goal is to produce the compound in a substantially pure form (often >99.5%) with minimal levels of impurities, such as isomeric side products and trace heavy metals like lead and arsenic, which is critical for its use in medical applications. google.comgoogle.com

In the realm of materials science and sustainable energy, a major research thrust is the exploration of this compound and other indigo derivatives as viable components in organic electronics. The focus is on optimizing their electrochemical properties for use as robust, high-capacity electrode materials in rechargeable batteries. researchgate.net This research aligns with the broader goal of developing environmentally friendly energy storage solutions.

The development of novel analytical methods for the sensitive and selective detection of this compound is another active area of investigation. This includes the fabrication of advanced electrochemical sensors, often incorporating nanomaterials, to quantify the dye in various matrices. patsnap.com Such tools are important for both environmental monitoring and quality control.

Furthermore, fundamental studies continue to probe the degradation mechanisms of this compound in advanced oxidation processes. mdpi.com By understanding the breakdown pathways and identifying the intermediate products, researchers aim to design more efficient and complete mineralization systems for colored pollutants in wastewater. mdpi.comrjeec.ro The overarching scope is to leverage the unique chemical and physical properties of this compound to address contemporary challenges in medicine, energy, and environmental protection.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-hydroxy-2-(3-oxoindol-2-yl)-1H-indole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S.Na/c19-15-9-3-1-2-4-11(9)17-13(15)14-16(20)10-7-8(24(21,22)23)5-6-12(10)18-14;/h1-7,18,20H,(H,21,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCACJFXVQGNOU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181838 | |

| Record name | Sodium indigo sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27414-69-3 | |

| Record name | Sodium indigo sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium indigo sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM INDIGO SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91197VC7OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Novel Synthetic Routes for Sodium Indigo (B80030) Sulfonate and Its Analogues

Recent advancements in synthetic chemistry have paved the way for more efficient, selective, and environmentally benign methods for producing sodium indigo sulfonate and its derivatives. These novel routes focus on minimizing solvent use, enhancing reaction rates, and improving product purity.

Traditional syntheses of this compound often involve the use of significant volumes of organic solvents. Modern approaches are shifting towards greener alternatives.

Solvent-Free Synthesis: A notable development is the synthesis of this compound by treating 2,2′-biindolylidene-3,3′-dione (the indigo precursor) with sulfuric acid in the absence of a solvent. google.comgoogle.com This reaction is typically conducted at a controlled temperature range of 20 to 35°C, followed by treatment with a suitable base to yield the final product. google.comgoogle.com This method reduces the environmental impact associated with solvent waste and simplifies the purification process. The crude product can then be purified by suspension in various protic or aprotic solvents like methanol, ethanol, water, or acetone (B3395972) to achieve high purity levels, often exceeding 99%. google.com

Ionic Liquid-Mediated Approaches: Ionic liquids (ILs), which are salts with melting points below 100°C, are recognized as "green solvents" due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. nih.govnih.gov While specific literature on the direct synthesis of this compound using ILs is nascent, the principles of IL-mediated synthesis are applicable. ILs can serve as both the solvent and catalyst, potentially enhancing reaction rates and selectivity. nih.govnih.gov The synthesis generally involves straightforward acid-base neutralization or metathesis reactions, which can be tailored by selecting specific cation-anion combinations to optimize the physicochemical properties of the reaction medium. nih.govresearchgate.net This approach offers a promising avenue for developing highly efficient and sustainable synthetic routes for indigo derivatives.

| Synthesis Approach | Key Features | Temperature Range | Purity Achieved | Reference |

| Solvent-Free | Direct treatment of precursor with sulfuric acid. | 20-35°C | >99% (after purification) | google.comgoogle.com |

| Ionic Liquid-Mediated | ILs act as solvent and potential catalyst. | Ambient to 100°C | High (theoretically) | nih.govnih.gov |

The sulfonation of indigo to produce this compound (indigo carmine) is a critical transformation that imparts water solubility to the otherwise insoluble indigo dye. wu.ac.thwu.ac.th The reaction involves the conversion of indigo blue into indigo carmine (B74029) using concentrated sulfuric acid (H₂SO₄). wu.ac.thwu.ac.th

Mechanistically, this is an electrophilic aromatic substitution reaction. The indigo molecule has two benzene (B151609) rings that are activated towards electrophilic attack. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the dehydration of sulfuric acid. The reaction proceeds as the π-electrons of the aromatic ring attack the sulfur atom of SO₃, forming a sigma complex (a resonance-stabilized carbocation). A subsequent deprotonation step, typically by the HSO₄⁻ ion, restores the aromaticity of the ring and results in the formation of a sulfonic acid group (-SO₃H).

The degree of sulfonation can vary, leading to mono-, di-, tri-, or even tetra-sulfonated products. researchgate.net Incomplete sulfonation can result in traces of the original indigotin (B1671874) remaining in the final product. researchgate.net The position of the sulfonate groups is typically at the 5 and 5' positions of the indigo molecule. Understanding this mechanism is crucial for controlling the reaction to achieve the desired product, as the number and position of the sulfonate groups influence the color, solubility, and other properties of the final dye. researchgate.net

Functionalization and Structural Modification for Tailored Physicochemical Behaviors

The core structure of this compound serves as a versatile platform for further functionalization and structural modification. By introducing new chemical moieties, it is possible to create advanced materials with tailored optical, electronic, and self-assembly properties. Much of the recent research in this area has focused on the structural isomer, isoindigo, but the strategies are broadly applicable to the indigo scaffold. nih.govd-nb.info

The introduction of heteroatoms and specific linker groups into the indigo framework can direct the formation of complex, ordered supramolecular structures.

Heteroatom Incorporation: Introducing nitrogen atoms into the indigo core, creating structures like diazaisoindigo, has been shown to produce polymers with extensive π-conjugation and high crystallinity. acs.org These materials exhibit excellent charge-transport properties, making them promising for applications in organic electronics. acs.org

Supramolecular Assembly: The limited solubility of the parent indigo structure can be overcome by chemical derivatization. researchgate.net For example, novel indigo bola-amphiphiles have been designed to self-assemble into high-aspect-ratio supramolecular nanofibers in aqueous media. researchgate.net This demonstrates that by strategically adding linker groups, the self-assembly behavior of indigo derivatives can be precisely controlled, paving the way for the fabrication of soft scaffolds and functional biomedical materials. researchgate.net

Incorporating the indigo chromophore into polymer chains is a powerful strategy for creating novel functional materials for organic electronics and photonics. rsc.org The unique electronic and optical properties of the indigo unit can be combined with the processability of polymers.

Polymerization: Indigo derivatives have been successfully incorporated into polymer main chains. For instance, a thioindigo (B1682309) bismethacrylate linker was developed to undergo radical-initiated thiol-ene reaction for step-growth polymerization, surmounting the typical solubility issues of indigo compounds. researchgate.net

Co-polymerization: Co-polymerization allows for the fine-tuning of material properties. Alternating indigo-fluorene copolymers have been synthesized via Suzuki cross-coupling, demonstrating the potential to create conjugated polymers, although solubility can be a challenge. rsc.org More extensively, isoindigo has been co-polymerized with various aromatic and heteroaromatic units, such as dithienyl fragments, to create materials for organic solar cells and field-effect transistors. nih.govresearchgate.net These co-polymers exhibit tunable electronic properties and have achieved significant power conversion efficiencies in photovoltaic devices. nih.govd-nb.info

| Polymer Type | Monomers | Key Properties | Potential Application | Reference |

| Indigo-Fluorene Copolymer | Dibromoindigo, Fluorenediboronic ester | Conjugated backbone, Poor solubility | Organic electronics | rsc.org |

| Diazaisoindigo-based Polymer | Diazaisoindigo, Thiophene derivatives | High crystallinity, High charge mobility | Field-effect transistors | acs.org |

| Isoindigo-Thiophene Copolymer | Isoindigo, Dithienyl fragments | Tunable band-gap, Good solubility | Organic solar cells | nih.govresearchgate.net |

| Thioindigo-containing Polymer | Thioindigo bismethacrylate | Photoswitchable optical/physical properties | Smart hydrogels, Soft matter materials | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The conventional chemical synthesis of indigo and its derivatives, including this compound, often involves hazardous materials, harsh reaction conditions, and the generation of significant environmental pollution nih.gov. In response to these challenges, the application of green chemistry principles has become a focal point in developing more sustainable and environmentally benign synthetic routes. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. Key principles relevant to indigoid synthesis include the prevention of waste, the use of safer solvents and auxiliaries, the design of energy-efficient processes, and the utilization of renewable feedstocks researchgate.netresearchgate.netnih.gov. Biotechnological production, particularly through genetically engineered microorganisms, offers a promising alternative that aligns with these principles by avoiding toxic intermediates and by-products associated with traditional chemical methods rsc.org.

Enzyme-Mediated Biosynthesis and Biocatalytic Transformations of Indigoids

Enzyme-mediated synthesis represents a significant advancement in the green production of indigoid dyes. This approach utilizes the catalytic power of enzymes to produce indigo and its derivatives under mild, aqueous conditions, thereby offering an eco-friendly alternative to harsh chemical methods nih.govresearchgate.net. A variety of microbial enzymes have been identified and engineered for their ability to synthesize indigo from substrates like indole (B1671886) nih.gov.

These biocatalytic systems primarily rely on oxygenase enzymes, which can be categorized based on their cofactors:

Non-heme iron oxygenases: Such as naphthalene (B1677914) dioxygenase nih.gov.

Heme-containing oxygenases: Including cytochrome P450 monooxygenases (P450s) and peroxygenases nih.govnih.gov.

Flavin-dependent monooxygenases: A class of enzymes that use flavin as a cofactor nih.gov.

Researchers have successfully engineered enzymes like P450 BM3 from Bacillus megaterium to efficiently convert indole and its derivatives into a variety of indigoids nih.gov. These biocatalytic reactions can proceed under mild conditions, and some engineered P450s can utilize hydrogen peroxide (H₂O₂) as a cost-effective cofactor instead of the more expensive NADPH, further enhancing the economic viability of the process nih.gov. The enzymatic reaction typically involves the hydroxylation of indole to form indoxyl, which then undergoes spontaneous oxidative dimerization to form indigo researchgate.netnih.gov. Different enzymes or engineered variants can exhibit different regioselectivities, leading to the formation of various indigoid isomers like indirubin (B1684374) or isoindigo, although some systems, like those using group E monooxygenases, show high selectivity with minimal by-product formation nih.govnih.gov.

The table below summarizes the turnover numbers (TON) for the production of various indigoids using the P450 BM3T1 biocatalyst, demonstrating the enzyme's efficiency in transforming different indole derivatives.

| Substrate (Indole Derivative) | Turnover Number (TON) | Ratio of Symmetric to Asymmetric Products |

| Indole | 1226 ± 63 | 92:8 |

| 4-chloroindole | 1206 ± 33 | 98:2 |

| 4-methylindole | 2263 ± 29 | 92:8 |

| 5-fluoroindole | 1557 ± 42 | 59:41 |

| 5-methoxyindole | 2142 ± 43 | 68:32 |

| 7-methylindole | 1535 ± 22 | Not Specified |

| Data sourced from a study on P450 BM3 peroxygenases. TONs were calculated based on reactions performed at 30°C in a phosphate (B84403) buffer (pH 8.0) for 30 minutes. nih.gov |

Sustainable Feedstocks and Waste Valorization in Indigoid Production

A cornerstone of green chemistry is the use of renewable raw materials instead of depleting fossil feedstocks researchgate.netrug.nl. The biotechnological production of indigoids is well-suited to this principle, with research focusing on utilizing biomass-derived carbon sources.

Sustainable Feedstocks: Lignocellulosic biomass, such as sorghum and eucalyptus, has been successfully used as a feedstock for the microbial production of the blue pigment indigoidine, a potential alternative to synthetic indigo rsc.orgaiche.org. Engineered fungal hosts like Rhodosporidium toruloides can convert the sugars liberated from these plant-based materials into the desired pigment rsc.org. Furthermore, photosynthetic microorganisms like cyanobacteria are being explored as cell factories for indigo production directly from CO₂, which could lead to a carbon-negative manufacturing process rug.nl. While current biosynthetic methods often rely on tryptophan or indole derived from biomass, a direct route from CO₂ would significantly enhance the sustainability of indigo production rug.nl.

Waste Valorization: The textile industry, particularly denim manufacturing, generates large volumes of wastewater containing indigo dye waste, which is resistant to biodegradation and poses environmental risks rsc.orgscilit.comnih.gov. Green chemistry principles are being applied to not only treat this effluent but also to valorize the waste. One innovative approach involves recovering the indigo dye from wastewater through adsorption onto palygorskite clay. The resulting dye-clay by-product can then be converted into Maya blue, a stable and valuable organic-inorganic hybrid pigment rsc.orgscilit.com. Another strategy for valorization is the use of indigo plant waste, the biomass remaining after dye extraction, as a protein-rich component in animal feed, creating a circular economy model nih.gov. Implementing such "waste treating waste" technologies and by-product synergy approaches offers both economic and ecological benefits over conventional disposal methods rsc.orgacs.org.

The table below shows the composition of indigo waste, highlighting its potential as a nutritional source in animal feed.

| Component | Percentage (%) |

| Crude Protein (CP) | 19.8 |

| Neutral Detergent Fiber (NDF) | 46.6 |

| Acid Detergent Fiber (ADF) | 32.4 |

| Condensed Tannins (CT) | 5.4 |

| Saponins | 13.1 |

| Data from a study on the use of indigo waste in beef cattle diets. nih.gov |

Advanced Spectroscopic and Electrochemical Probing of Sodium Indigo Sulfonate

High-Resolution Spectroscopic Characterization for Electronic and Vibrational Insights

Sodium indigo (B80030) sulfonate, also known as indigo carmine (B74029), is a molecule whose functional properties are deeply rooted in its electronic and structural characteristics. patsnap.com Advanced spectroscopic techniques provide the means to probe these characteristics at a molecular level, offering detailed insights into its conformation, vibrational modes, electronic transitions, and solid-state packing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamic behavior of molecules. For complex organic molecules like sodium indigo sulfonate, NMR can provide information on conformational preferences and the kinetics of dynamic processes such as bond rotation. copernicus.org While a rigid, planar conformation is often depicted, molecules in solution can undergo rapid exchange between various rotational isomers. copernicus.org

Techniques like exchange spectroscopy and variable temperature NMR can be employed to determine rotational energy barriers and the half-life of conformational exchanges. copernicus.org In cases of slow exchange on the NMR timescale, distinct sets of peaks can be observed for different conformers, allowing for their individual characterization and population analysis. copernicus.org Conversely, sharp, averaged signals may indicate either a single dominant conformation or a fast equilibrium between multiple conformers. copernicus.org The analysis of NMR parameters, including chemical shifts and coupling constants, allows for the determination of the relative populations of minimal energy conformers in solution, providing insight into the molecule's pre-organization and flexibility. copernicus.org

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a detailed fingerprint of a molecule's covalent bonds and is highly sensitive to the molecular environment, interactions, and solid-state form. americanpharmaceuticalreview.commdpi.com Differences in the crystalline packing of a compound, known as polymorphism, can lead to distinct vibrational spectra. These spectral variations arise from changes in molecule-molecule interactions within the crystal unit cell, which can distort the molecular geometry and influence the vibrational coupling between adjacent molecules. americanpharmaceuticalreview.com

For this compound, the FTIR and Raman spectra are characterized by several key vibrational modes. The N-H stretching vibrations, C=O (carbonyl) stretching, and the aromatic C=C ring stretching modes are particularly informative. The sulfonate group (SO₃⁻) also gives rise to characteristic symmetric and asymmetric stretching vibrations. researchgate.net The positions and intensities of these bands can shift depending on intermolecular hydrogen bonding and other non-covalent interactions, providing a means to study molecular associations in different environments. mdpi.comnih.gov

Raman spectroscopy is complementary to FTIR, as it relies on changes in polarizability during a vibration, making it particularly sensitive to non-polar bonds like C=C. nih.gov The analysis of specific Raman bands, such as those in the 1000–1150 cm⁻¹ region corresponding to C-C stretching, can be used to monitor conformational changes, for instance, between trans and gauche arrangements in flexible parts of a molecule. whiterose.ac.uk

Table 1: Selected Vibrational Band Assignments for Indigo Carmine (this compound)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| ~3433 | N-H Stretching | FTIR |

| ~1625 | C=O Stretching | Raman/FTIR |

| ~1587 | C=C Aromatic Ring Stretching | Raman |

Note: The exact wavenumbers can vary based on the sample's physical state (solid, solution) and polymorphic form. mdpi.comresearchgate.net

The vibrant blue color of this compound is a direct consequence of its electronic structure. patsnap.com Electronic absorption spectroscopy, typically using UV-Visible (UV/Vis) light, probes the electronic transitions between molecular orbitals. The indigo chromophore, preserved in this compound, is responsible for its strong absorption of light in the orange-yellow region of the visible spectrum (around 600-610 nm), resulting in the complementary blue color we perceive. patsnap.commdpi.com

This primary absorption band is attributed to a π → π* transition, involving the promotion of an electron from a filled π bonding orbital to an empty π* antibonding orbital within the molecule's extensive conjugated system. mdpi.com The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment. Factors such as solvent polarity, pH, and molecular aggregation can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption spectrum. nih.gov For instance, the interaction with metal ions can lead to the formation of complexes, altering the electronic structure and resulting in new absorption bands. mdpi.com

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate and assign the electronic transitions observed experimentally, confirming their π → π* character. mdpi.commdpi.com Emission spectroscopy (fluorescence) provides further insight into the excited state of the molecule, revealing information about the energy lost during relaxation from the excited state back to the ground state. nih.gov

Table 2: Electronic Absorption Data for this compound

| Wavelength (λmax) | Transition Type | Solvent/Medium |

|---|

Note: The λmax can shift depending on concentration and solution conditions. mdpi.com

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of diffracted X-rays, one can determine the unit cell dimensions, crystal system, and the precise positions of atoms within the crystal lattice. This provides unambiguous information about molecular conformation and intermolecular packing in the solid state.

Studies on this compound have identified specific crystalline forms. For example, a novel crystalline Form I has been characterized by its X-ray powder diffraction (XRPD) pattern. google.com The XRPD pattern is a unique fingerprint for a specific crystalline phase, defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks. These peaks correspond to the constructive interference of X-rays scattered by specific crystallographic planes, as described by Bragg's Law. Analysis of these patterns is essential for identifying polymorphs and ensuring the phase purity of a solid sample. google.com

Table 3: Characteristic XRPD Peaks for Crystalline Form I of this compound

| Position (°2θ) |

|---|

| 6.96 |

| 10.45 |

| 13.93 |

| 17.47 |

| 24.58 |

| 25.43 |

| 26.37 |

Data represents a selection of characteristic peaks and is subject to minor variations based on experimental conditions. google.com

Electrochemical Characterization and Redox Behavior Mechanisms

The ability of this compound to gain and lose electrons—its redox activity—is a key aspect of its chemistry and underlies its application as a redox indicator. patsnap.com Electrochemical techniques are used to study these electron transfer processes, providing quantitative data on redox potentials and mechanistic insights.

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of chemical species. In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. For this compound, CV reveals a chemically reversible redox process. researchgate.netnih.gov

The molecule undergoes a two-electron, two-proton reduction from its blue oxidized form (indigo carmine) to its colorless reduced form (leucoindigo carmine). mdpi.com This is followed by a corresponding re-oxidation back to the blue form upon reversing the potential scan. researchgate.net The key parameters obtained from a cyclic voltammogram are the anodic (Epa) and cathodic (Epc) peak potentials. The separation between these peaks (ΔEp) provides information about the kinetics of the electron transfer. For a reversible two-electron process, the theoretical ΔEp is approximately 29.5 mV. researchgate.net

Further studies using techniques like chronoamperometry, where the current is monitored as a function of time following a potential step, can provide additional details about the kinetics and mechanism of the electron transfer and any coupled chemical reactions. The oxidation of indigo carmine to dehydroindigo (B13100302) carmine is also an electroactive process, though it often proceeds irreversibly. mdpi.com The redox potentials are pH-dependent, confirming the participation of protons in the reaction mechanism. mdpi.com

Table 4: Electrochemical Parameters for this compound

| Parameter | Description | Typical Observation |

|---|---|---|

| Redox Process | Electron Transfer | Reversible 2e⁻, 2H⁺ reduction |

| ΔEp (Epa - Epc) | Peak Potential Separation | Close to theoretical values for reversibility (~30 mV) |

Spectroelectrochemical Studies for Coupled Electron Transfer and Structural Changes

Spectroelectrochemistry combines electrochemical control with simultaneous spectroscopic measurement, allowing for the in-situ characterization of redox species. For this compound, this technique is pivotal in elucidating the relationship between electron transfer events and the corresponding changes in its molecular structure and optical properties.

The electrochemical behavior of indigo carmine is characterized by a reversible two-electron, two-proton redox process. Cyclic voltammetry studies reveal distinct oxidation and reduction peaks corresponding to the interconversion between the oxidized (blue) indigo form and the reduced (colorless) leuco-indigo form. The standard redox potential for this transformation is approximately -125 mV versus the standard hydrogen electrode.

By coupling UV-Vis spectroscopy with electrochemical potential scanning, the spectral changes associated with the redox process can be monitored in real-time. The intense absorption maximum of the oxidized form at around 610 nm diminishes upon reduction, while new absorption bands corresponding to the leuco form may appear in the UV region. This allows for the precise correlation of applied potential with the concentration of the electroactive species.

Furthermore, spectroelectrochemical studies can provide insights into the kinetics of the electron transfer and any coupled chemical reactions. The rate of color change, for instance, can be quantified and related to the electrochemical parameters. These studies are also sensitive to the molecular environment, such as solvent and pH, which can influence both the redox potential and the stability of the different oxidation states. For example, excited-state proton transfer (ESPT) is a key deactivation pathway for indigo carmine in protic solvents, a process that is significantly slower in aprotic environments. nih.govescholarship.org This highlights the role of intermolecular hydrogen bonding with the solvent in facilitating structural changes following electronic excitation. nih.govescholarship.org

Interactive Data Table: Spectroelectrochemical Parameters of this compound

| Parameter | Value | Technique | Notes |

| Redox Potential (E°') | -125 mV | Cyclic Voltammetry | vs. SHE |

| λmax (Oxidized Form) | ~611 nm | UV-Vis Spectroscopy | Corresponds to the blue color. researchgate.netnih.gov |

| λmax (Reduced Form) | UV Region | UV-Vis Spectroscopy | Colorless leuco-indigo form. |

| Electron Transfer | 2e⁻ | Voltammetry | Reversible process. |

| Proton Transfer | 2H⁺ | Voltammetry | Coupled with electron transfer. |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Degradation Product Identification

The analysis of this compound in complex matrices and the identification of its degradation products are critical for environmental monitoring and understanding its transformation pathways. High-performance liquid chromatography (HPLC) and mass spectrometry (MS), often used in tandem (LC-MS), are powerful tools for these purposes.

HPLC allows for the separation of this compound from other components in a mixture, such as byproducts from its synthesis or degradation products formed through various processes like oxidation or biodegradation. vliz.be Different stationary and mobile phases can be optimized to achieve efficient separation based on the polarity and other physicochemical properties of the analytes. vliz.be

Mass spectrometry provides detailed information about the molecular weight and structure of the separated components. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of ionic and polar molecules like this compound and its degradation products. nih.govsemanticscholar.org By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the elemental composition and structure of unknown compounds can be elucidated.

Studies on the degradation of indigo carmine by advanced oxidation processes have identified several key intermediates and final products. For instance, the cleavage of the central C=C double bond is a common degradation pathway, leading to the formation of smaller aromatic compounds. mdpi.com

Key identified degradation products include:

Isatin-5-sulfonic acid: A primary intermediate formed by the oxidative cleavage of the indigo carmine molecule. mdpi.com

2-amino-5-sulfobenzoic acid: Another significant degradation product resulting from further oxidation. nih.govsemanticscholar.org

Anthranilic acid: Formed through the desulfonation and subsequent breakdown of the aromatic ring. researchgate.net

Interactive Data Table: Major Degradation Products of this compound Identified by LC-MS

| Degradation Product | Molecular Formula | m/z (Anionic Form) | Notes |

| Isatin-5-sulfonic acid | C₈H₅NO₄S | 226 | Formed via cleavage of the C=C bond. nih.govsemanticscholar.org |

| 2-amino-5-sulfobenzoic acid | C₇H₇NO₅S | 216 | Results from further oxidation. nih.govsemanticscholar.org |

| 2-amino-α-oxo-5-sulfobenzeneacetic acid | C₈H₇NO₆S | 244 | An intermediate in the degradation pathway. nih.govsemanticscholar.org |

| 2,3-dioxo-1H-indole-5-sulfonic acid | C₈H₅NO₅S | 226 | A product of the rapid conversion of a hydroperoxide intermediate. nih.govsemanticscholar.org |

Theoretical and Computational Chemistry of Sodium Indigo Sulfonate Systems

Molecular Dynamics Simulations for Solvation, Intermolecular Interactions, and Diffusion

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the system using classical mechanics, where the forces between atoms are described by a force field. This approach allows for the simulation of larger systems (e.g., the dye molecule in a solvent box) for longer timescales (nanoseconds to microseconds), providing insights into dynamic processes.

Although specific, large-scale MD simulation studies focused solely on the diffusion and intermolecular interactions of sodium indigo (B80030) sulfonate in water are not widely reported in the reviewed literature, the methodology is well-suited for such investigations. Studies on analogous systems, such as sodium alginate/sulfonated graphene oxide membranes, demonstrate how MD can be used to probe diffusion and interactions in complex solvated environments. nih.govresearchgate.net

For sodium indigo sulfonate, an MD simulation would typically involve placing one or more dye anions and their counter-ions (Na⁺) in a box of explicit water molecules. After an equilibration period, the simulation would track the trajectory of each particle. From these trajectories, properties like the radial distribution function (RDF) can be calculated to describe the structure of the solvation shell around the dye. The mean squared displacement (MSD) of the dye molecule over time can be used to calculate its diffusion coefficient.

The solvent environment plays a critical role in the behavior of this compound. Computational models account for these effects in two primary ways: implicitly and explicitly.

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often used in conjunction with DFT calculations to model how the bulk solvent affects the optimized geometry and relative energies of different isomers. mdpi.comresearchgate.net

Explicit solvent models, used in MD simulations, provide a more detailed picture. A key finding from experimental and computational studies is the solvent's role in the excited-state dynamics. In protic solvents like water (D₂O), indigo carmine (B74029) exhibits an accelerated excited-state decay (<10 ps) compared to its decay in aprotic solvents like dimethyl sulfoxide (B87167) (dDMSO) (130 ps). researchgate.netescholarship.org This is attributed to a solvent-mediated Excited State Proton Transfer (ESPT) mechanism. The ability of protic water molecules to form intermolecular hydrogen bonds with the dye facilitates this rapid, non-radiative decay pathway, which is not available in aprotic solvents. researchgate.netescholarship.org This demonstrates a profound solvent effect on the molecule's photostability.

The interaction of this compound with solid surfaces is crucial for applications in dyeing, catalysis, and environmental remediation. Computational studies have explored the adsorption of the dye onto various materials.

Computational Fluid Dynamics (CFD) has been used to simulate the removal of indigo carmine from wastewater using graphene nanoadsorbents in a packed bed column. aut.ac.ir These simulations model flow patterns and concentration changes, helping to optimize parameters like flow rate and bed depth for maximum adsorption capacity. aut.ac.ir

At the molecular level, the adsorption mechanisms can be elucidated. Studies on the removal of indigo carmine using nanomaterials derived from Moringa oleifera seeds identified the dominant interaction mechanisms as hydrogen bonding, electrostatic interactions, and π-π stacking between the aromatic rings of the dye and the adsorbent surface. researchgate.net Similarly, the photocatalytic degradation of indigo carmine on graphene nanodots involves initial adsorption onto the surface via electrostatic forces and π-π interactions. rsc.org These interactions are fundamental to bringing the dye into proximity with the catalytic surface where degradation can occur.

Mechanistic Modeling of Reaction Pathways and Degradation Processes

Understanding the degradation of this compound is vital for environmental science and for ensuring the stability of the dye in various applications. Computational modeling provides a molecular-level view of the reaction mechanisms.

DFT calculations have been used to investigate the energetic favorability of different degradation pathways. One study calculated the enthalpy changes for the complete reduction of indigo carmine and its subsequent non-reversible degradation into two molecules of isatin (B1672199) sulfonic acid. mdpi.com The results indicated that the degradation pathway is energetically more favorable than the reversible redox action of the dye, which has implications for its use as a charge carrier in fuel cells. mdpi.com

Furthermore, computational investigations into the photoexcitation of indigo carmine suggest that its photodecomposition occurs via a chemical reaction in the excited state rather than through a direct photolysis pathway. aut.ac.ir This aligns with the mechanistic picture of solvent-mediated proton transfer initiating a rapid decay channel that can lead to degradation.

Experimental studies, often using techniques like liquid chromatography-mass spectrometry to identify intermediate products, have proposed detailed degradation pathways. These typically involve oxidation and cleavage of the central C=C bond, desulfonation, and opening of the aromatic rings. Computational modeling can complement these findings by calculating the transition states and activation barriers for each proposed step, thereby building a comprehensive and validated model of the entire degradation process.

Structure-Property Relationship (SPR) Modeling for Predictive Material Design

Structure-Property Relationship (SPR) modeling for this compound, also known as indigo carmine, leverages computational methods to establish a direct link between its molecular structure and its macroscopic properties. This approach is fundamental to predictive materials design, where the goal is to design novel molecules with specific, desired characteristics in silico before undertaking costly and time-consuming synthesis and experimentation mit.edunih.govkit.edu. By computationally modifying the molecular structure and predicting the resulting property changes, researchers can rationally design new dyes and functional materials based on the indigo sulfonate scaffold.

The foundation of SPR modeling lies in quantum chemical calculations, primarily using Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties researchgate.netrsc.orgresearchgate.net. These methods allow for the calculation of a wide range of molecular descriptors—quantitative values that characterize the molecule's geometry, electronic nature, and other features.

Key Molecular Descriptors and Their Property Correlations:

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is directly related to the molecule's electronic absorption properties, and thus its color researchgate.net. For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum researchgate.net. This allows researchers to predict how substitutions on the indigo core would alter the color of the dye nih.govresearchgate.net.

Geometric and Steric Properties: The three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized using DFT hspublishing.orgmdpi.com. These calculations confirm that the trans isomer of indigo carmine is the most stable form due to intramolecular hydrogen bonds mdpi.com. Geometric parameters influence how the molecule packs in a solid state and how it interacts with other molecules, affecting properties like solubility and reactivity.

Solvation Properties: The addition of sulfonate (SO₃⁻) groups to the indigo molecule is the most significant structural modification, drastically increasing its water solubility compared to the parent indigo dye macsenlab.com. Computational models can simulate solvent effects, providing insights into this enhanced solubility. The calculated partition coefficient (LogP) is another descriptor that quantifies the hydrophobicity of the molecule researchgate.nethspublishing.org.

By establishing a quantitative relationship between these calculated descriptors and experimentally observed properties, predictive models can be built. For instance, a model could correlate the HOMO-LUMO gap of various indigo derivatives with their observed color, or the number and position of sulfonate groups with their measured solubility. These models enable the rapid screening of hypothetical molecules, accelerating the discovery of new materials for applications ranging from advanced textiles to organic electronics kit.edu.

Table 1: Computed Molecular Descriptors for this compound

Click to view table

| Descriptor | Value | Source |

| Molecular Formula | C₁₆H₈N₂Na₂O₈S₂ | macsenlab.comchemspider.com |

| Molar Mass | 466.35 g/mol | macsenlab.com |

| Calculated LogP | 3.06060 | researchgate.nethspublishing.org |

| First Singlet Excited State (Neutral) | 2.19 - 2.28 eV | researchgate.net |

| First Singlet Excited State (Anionic) | 2.43 eV | researchgate.net |

| C=O Bond Length (Calculated) | 1.220 Å | researchgate.nethspublishing.org |

| C-S Bond Length (Calculated) | 1.81 Å | researchgate.nethspublishing.org |

Table 2: Structure-Property Relationships in this compound

Click to view table

| Structural Feature | Related Molecular Descriptor(s) | Resulting Macroscopic Property |

| Indigo Chromophore Core | HOMO-LUMO Energy Gap, π-electron conjugation | Intense blue color (absorbs light in the orange region of the spectrum) |

| Sulfonate Groups (-SO₃⁻) | Increased polarity, Solvation energy | High water solubility macsenlab.com |

| Carbonyl (=C=O) and Amine (-NH) Groups | Intramolecular H-bonding, Electron density distribution | Stabilization of the planar trans conformation, Site for redox reactions researchgate.netmdpi.com |

| Aromatic Rings | π-stacking potential, van der Waals forces | Influences solid-state packing and aggregation in solution |

Table 3: List of Mentioned Chemical Compounds

Applications in Advanced Materials Science and Functional Engineering

Integration into Functional Polymeric Matrices and Composite Systems

By incorporating sodium indigo (B80030) sulfonate into polymeric structures, scientists can develop materials with responsive and adaptive behaviors. These "smart" materials can change their properties in response to external stimuli, opening up a range of technological possibilities.

Electrochromic and thermochromic materials can alter their color or transparency in response to an electric voltage or temperature change, respectively. researchgate.netlbl.gov These materials are at the forefront of smart window technology, which can significantly improve energy efficiency in buildings. While research has heavily focused on inorganic materials like tungsten oxide and vanadium dioxide, the integration of organic dyes such as sodium indigo sulfonate into polymer films offers a promising avenue for developing flexible and cost-effective chromogenic devices. researchgate.netmdpi.com The principle behind electrochromism involves the reversible redox process of the dye, which alters its light-absorbing properties. researchgate.net

The textile industry is undergoing a transformation with the advent of "smart textiles" – fabrics that can sense and react to their environment. researchgate.net Functional dyes are a key component in creating these intelligent materials, imparting properties that go beyond simple coloration. researchgate.netmeghmaniglobal.com These dyes can be engineered to respond to various stimuli, including light (photochromic), temperature (thermochromic), and pH levels. meghmaniglobal.comnanobioletters.com this compound, with its inherent redox and color-changing capabilities, is a candidate for developing such responsive dye-polymer systems. medchemexpress.commacsenlab.com The application of these dyes can turn a regular textile into a sensor, a display, or a responsive garment. meghmaniglobal.com For instance, a textile incorporating a thermochromic dye could change color to indicate a change in body temperature, while an electrochromic textile could be used for dynamic displays on clothing. meghmaniglobal.com

Role in Electrochemical and Energy Storage Devices

The search for sustainable and efficient energy storage solutions has led researchers to explore organic materials as alternatives to traditional metal-based components. This compound, with its ability to undergo reversible redox reactions, has shown considerable promise in this area. researchgate.netoipub.com

This compound, also known as indigo carmine (B74029), has been investigated as a positive-electrode material for both lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. researchgate.netoipub.comnih.gov In Li-ion batteries, an electrode made with indigo carmine demonstrated an initial discharge capacity of 110 mAhg⁻¹, corresponding to a two-electron redox behavior, and exhibited good cycle-life stability. researchgate.net For Na-ion batteries, which are being explored as a cost-effective alternative to Li-ion batteries due to the abundance of sodium, indigo carmine has also shown potential as a cathode material. oipub.comnih.govmdpi.comnih.gov Studies have shown a discharge capacity of approximately 100 mAh g⁻¹ with good cycle stability in a sodium-electrolyte. oipub.comnih.gov The average voltage was found to be 1.8 V vs. Na+/Na. oipub.comnih.gov

Furthermore, this compound is being explored for use in redox flow batteries (RFBs), a technology well-suited for large-scale grid energy storage. google.comgoogle.comcornell.edu In an aqueous organic redox flow battery (AORFB), indigo carmine has been successfully utilized as the anolyte. google.com The introduction of sulfonate groups enhances the solubility of the indigo molecule, which is crucial for the performance of flow batteries. google.com

Below is a data table summarizing the electrochemical performance of this compound in different battery types.

| Battery Type | Electrode Type | Discharge Capacity (mAh g⁻¹) | Average Voltage (V) | Cycle Stability |

| Lithium-ion | Positive | ~110 | 2.2 (vs. Li+/Li) | Good |

| Sodium-ion | Positive | ~100 | 1.8 (vs. Na+/Na) | Good |

| Redox Flow | Anolyte | - | - | High capacity retention |

Understanding the fundamental mechanisms of charge transfer and ion insertion is critical for optimizing the performance of battery electrodes. The electrochemical behavior of this compound involves a reversible two-electron redox reaction. researchgate.netoipub.comnih.gov During the discharge process in a sodium-ion battery, two sodium ions are stored per indigo carmine molecule in the electrode. oipub.comnih.gov

The introduction of sodium ions into electrode materials can influence both ionic and electronic conductivity. mdpi.com In some cases, the presence of sodium ions can create channels that facilitate the diffusion of other ions, like lithium. mdpi.com However, high concentrations of sodium can also impede ion transfer through repulsion and physical blocking. mdpi.com The process of ion insertion into electrode materials, such as the co-intercalation of solvated sodium ions into graphite, is a complex phenomenon that is influenced by the electrolyte composition. nih.gov The formation of an electrical double layer at the electrode-electrolyte interface is a key aspect of the charge transfer process. unt.edu

Advanced Sensor Technologies and Chemosensing Platforms

The color-changing properties of this compound make it a useful component in the development of sensors. Its ability to act as a redox indicator, turning yellow upon reduction, is a key characteristic. medchemexpress.commacsenlab.com This property can be harnessed for various chemosensing applications.

For instance, indigo carmine is an efficient reagent for the determination of ozone through chemiluminescence. medchemexpress.com It is also used as a pH indicator, exhibiting a color change from blue at pH 11.4 to yellow at pH 13.0 in a 0.2% aqueous solution. medchemexpress.commacsenlab.com This sensitivity to pH can be utilized in the development of sensors for monitoring acidity or alkalinity in various environments. nanobioletters.com The integration of such dyes into thin films and other material platforms allows for the creation of sophisticated sensor devices. mdpi.com

Optical and Electrochemical Sensing Mechanisms for Specific Analytes

The capacity of this compound to undergo reversible redox reactions is the foundation of its use in electrochemical sensing. patsnap.com In its oxidized state, the molecule is blue, and upon reduction, it becomes colorless or yellow. patsnap.commacsenlab.comwikipedia.org This distinct color change allows for its use as a redox and pH indicator. macsenlab.comwikipedia.orgnih.gov

The electrochemical behavior of indigo carmine forms the basis for the development of sensitive analytical methods. mdpi.com The molecule's oxidation and reduction can be monitored at electrode surfaces, a process that involves the transfer of two electrons and two protons. mdpi.com Various modified electrodes have been fabricated to enhance the electrochemical detection of indigo carmine. For example, a poly(dl-phenylalanine)-layered carbon nanotube paste electrode has demonstrated improved catalytic activity for the redox action of indigo carmine compared to a bare carbon nanotube paste electrode. mdpi.com This modified electrode allowed for the detection of indigo carmine in the micromolar range with a low detection limit of 0.0216 µM. mdpi.com

Similarly, sensors based on glassy carbon electrodes modified with selenium dioxide (SeO₂) nanoparticles and surfactants have been developed for the voltammetric determination of indigo carmine. mdpi.comresearchgate.net These sensors exhibit high sensitivity, with one configuration achieving a detection limit as low as 4.3 nM. mdpi.com The sensing mechanism relies on the surface-controlled, irreversible electrooxidation of indigo carmine. mdpi.com The electrocatalytic response can be fine-tuned by altering parameters such as pH, scan rate, and the concentration of the analyte. nih.govresearchgate.net These electrochemical sensors have proven effective for quantifying indigo carmine in various samples, including pharmaceuticals. mdpi.com

The fundamental principle behind these sensors is the direct relationship between the concentration of indigo carmine and the measured electrical signal (e.g., peak current in voltammetry). The modification of electrode surfaces with polymers or nanoparticles serves to increase the number of active sites, enhance electrocatalytic activity, and improve the sensitivity and selectivity of the detection. mdpi.comnih.gov

Development of Biosensors Utilizing Indigoid Redox Properties

The inherent redox properties of the indigoid structure are leveraged in the creation of sophisticated biosensors. These devices often combine the electrochemical activity of this compound with the specificity of biological recognition elements.

A notable example is the development of an electrochemical peptide nucleic acid (PNA) hybridization biosensor for detecting a specific 15-mer sequence of the p53 tumor suppressor gene. umz.ac.ir In this system, indigo carmine acts as an electrochemical label. The biosensor functions by immobilizing a PNA probe onto a gold electrode. When the target DNA sequence is present, it hybridizes with the probe. A decline in the voltammetric peak currents of the indigo carmine label is observed upon this hybridization, signaling the presence of the target sequence. umz.ac.ir This genosensor demonstrated a low detection limit of 4.31 x 10⁻¹² M, showcasing the high sensitivity achievable by using indigo carmine as an electroactive label. umz.ac.ir

Another approach involves modifying electrodes with biomolecules to create a selective sensing platform. A biosensor using a poly(glycine) modified carbon paste electrode has been developed for the detection of indigo carmine itself. nih.gov This modified electrode shows remarkable electrocatalytic activity for the oxidation of indigo carmine. The sensor's response is proportional to the indigo carmine concentration over specific ranges, with a calculated detection limit of 11 x 10⁻⁸ M. nih.gov The advantages of such a biosensor include simple preparation, high sensitivity, and excellent catalytic activity. nih.gov The underlying mechanism involves the specific interaction between the poly(glycine) film and indigo carmine, which facilitates the electrochemical oxidation at the electrode surface.

Photonic and Optoelectronic Applications

The unique light-absorbing characteristics of this compound make it a candidate for applications in photonics and optoelectronics, particularly in areas related to light harvesting and the development of materials that respond to light.

Light Harvesting and Energy Transfer in Doped Materials

Light harvesting is a process where energy from light is absorbed and transferred to another location, a fundamental concept in natural photosynthesis and artificial systems. nih.gov Dyes like this compound can act as chromophores in such systems. When embedded or doped into a host material, these dye molecules can absorb light energy and transfer it to an acceptor molecule or a reaction center. nih.gov

The effectiveness of a light-harvesting system depends on efficient energy transfer from the light-absorbing material (the donor) to an energy acceptor. nih.gov In the context of materials doped with this compound, the dye absorbs photons in the visible spectrum, promoting its electrons to an excited state. This excitation energy can then be transferred to adjacent molecules or components within the material matrix. The study of photocatalytic degradation of indigo carmine using materials like zinc oxide (ZnO) or titanium dioxide (TiO₂) demonstrates this principle. researchgate.netias.ac.in In these systems, the dye absorbs visible light, and while the primary outcome is degradation, the initial step involves light absorption and energy transfer that generates reactive oxygen species. ias.ac.in

Furthermore, nanocomposite films of indigo carmine and polyvinyl alcohol (PVA) have been fabricated and studied for their nonlinear optical properties. researchgate.net These films exhibit optical limiting behavior, which is attributed to a two-photon absorption mechanism. This phenomenon, where a material's absorption increases with light intensity, is crucial for protecting optical sensors and human eyes from laser-induced damage and is a direct application of the material's light-harvesting and energy management capabilities at high fluences. researchgate.net

Photoresponsive Materials for Signal Transduction

Photoresponsive materials change their properties upon exposure to light, enabling the transduction of a light signal into another form of output. The photocatalytic degradation of indigo carmine is a clear example of a photoresponsive process. biomedres.usindexcopernicus.com When aqueous solutions of indigo carmine are irradiated, particularly in the presence of a photosensitizer or photocatalyst, the dye's blue color fades as it is broken down into other products, such as isatin (B1672199). biomedres.usindexcopernicus.com This color change is a direct transduction of the light signal into a chemical change, which can be easily observed.

Environmental Fate, Degradation Pathways, and Remediation Technologies

Advanced Oxidation Processes (AOPs) for Degradation Efficiency

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). scirp.orgsemanticscholar.org These powerful, non-selective oxidants can break down a wide range of organic pollutants, including complex dye molecules like sodium indigo (B80030) sulfonate, into smaller, less harmful compounds, and ultimately, to carbon dioxide, water, and inorganic ions. scirp.org A variety of AOPs, including photocatalysis, ozonation, Fenton, and electrochemical oxidation, have been investigated for their efficacy in degrading sodium indigo sulfonate. scirp.orgscirp.org

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (typically UV), generates electron-hole pairs. scirp.orgsemanticscholar.orgsemanticscholar.org These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are the primary agents of dye degradation. scirp.orgnih.gov The process involves the adsorption of the dye molecule onto the catalyst surface, followed by its oxidation by the generated ROS. scirp.org

Recent research has explored the development of novel and more efficient photocatalysts. For instance, graphene nanodots (GNDs) synthesized hydrothermally have demonstrated significant photocatalytic activity for the degradation of indigo carmine (B74029) under UV-visible light. nih.govrsc.org The effectiveness of the photocatalytic process is influenced by several factors, including the type of catalyst, pH of the solution, and initial dye concentration. nih.govnih.gov For example, the degradation of indigo carmine using GNDs was found to be most effective at a pH of 4.0. nih.gov Similarly, studies with Sm3+ doped ZnS nanoparticles showed optimal degradation at a pH of 5. nih.gov

Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to break down organic pollutants. researchgate.net Ozone can directly react with the double bonds in the indigo carmine molecule, leading to its decolorization and degradation. researchgate.netresearchgate.net The process is effective in removing color and reducing the organic load of the wastewater. semanticscholar.orgscirp.org For instance, standalone ozonation has been shown to achieve almost complete color removal of potassium indigo tetrasulfonate within an hour. semanticscholar.orgscirp.org Hybrid processes combining ozonation with other AOPs, such as the Fenton process (O3 + Fenton), have been shown to significantly accelerate the degradation of indigo carmine, achieving 100% removal in as little as 60 seconds. mdpi.com

The Fenton process utilizes hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.net This method has proven effective for the decolorization of indigo blue dye in synthetic wastewater. researchgate.net The efficiency of the Fenton and photo-Fenton (Fenton process with UV light) processes can be influenced by factors such as the method of H2O2 addition. researchgate.net

Electrochemical oxidation is another AOP that employs an electric current to generate oxidizing species. Studies on the electrochemical oxidation of indigo dye have focused on optimizing operational conditions such as the type of supporting electrolyte and the pH of the solution to achieve efficient color and chemical oxygen demand (COD) removal. researchgate.net

The degradation of this compound through AOPs proceeds via a series of reactions involving various reactive oxygen species (ROS). The primary ROS responsible for the initial attack on the dye molecule is often the hydroxyl radical (•OH). scirp.orgacs.org However, other species like superoxide (B77818) radicals (O2•−) can also play a significant role. acs.orgresearchgate.net

During the degradation process, several intermediate products are formed before complete mineralization. A common intermediate identified in the oxidative degradation of indigo carmine is isatin-5-sulfonic acid. nih.govresearchgate.net This intermediate is formed through the oxidative cleavage of the central carbon-carbon double bond of the indigo carmine molecule. nih.gov Further oxidation of isatin-5-sulfonic acid can lead to the formation of smaller organic molecules and eventually to the final mineralization products of carbon dioxide, water, nitrate, and sulfate (B86663) ions. nih.gov The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the complete detoxification of the wastewater. researchgate.net

| AOP Technique | Catalyst/Reagents | Key Findings |

| Photocatalysis | TiO2, ZnO, Graphene Nanodots (GNDs) | Effective color removal; efficiency depends on catalyst type, pH, and dye concentration. scirp.orgsemanticscholar.orgnih.gov |

| Ozonation | Ozone (O3) | Rapid decolorization and reduction of organic load. semanticscholar.orgscirp.org |

| Fenton Process | H2O2, Fe2+ | Effective for color removal from synthetic textile wastewater. researchgate.net |

| Electrochemical Oxidation | Electric current, supporting electrolytes | Efficient color and COD removal under optimized conditions. researchgate.net |

| Hybrid AOPs (e.g., O3/Fenton) | O3, H2O2, Fe2+ | Significantly accelerated degradation, achieving 100% removal in seconds. mdpi.com |

Biodegradation Mechanisms and Microbial Biotransformation

Biodegradation offers an environmentally friendly and cost-effective alternative to chemical methods for the treatment of textile effluents containing this compound. This process utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to break down the complex dye molecule into simpler, non-toxic compounds. nih.govacs.org

A variety of microbial strains have been identified for their ability to decolorize and degrade indigo carmine. Bacteria such as Bacillus safensis HL3, Bacillus sp., Lysinibacillus sp., and strains of Micrococcus and Agrobacterium have demonstrated significant decolorizing capabilities. nih.govnih.govcore.ac.uk Fungi, particularly ligninolytic fungi like Aspergillus niger and Trametes versicolor, are also effective due to their production of extracellular enzymes such as laccases and peroxidases. nih.govacademicjournals.org

The decolorization process is primarily enzymatic. Laccases, tyrosinases, and lignin (B12514952) peroxidases are key enzymes involved in the initial breakdown of the indigo carmine molecule. nih.govacademicjournals.org For example, the spore laccase from Bacillus safensis HL3 has been shown to be instrumental in the decolorization of indigo carmine. nih.gov The expression of these enzymes can be induced by the presence of the dye in the environment. core.ac.uk

| Microbial Strain | Key Enzymes | Decolorization Efficiency |

| Bacillus safensis HL3 | Spore laccase, intracellular tyrosinase, lignin peroxidase | 97% decolorization within 2 hours in the presence of a mediator. nih.gov |

| Lactobacillus BT20 | Not specified | 90% decolorization after 11 days with glucose as a co-substrate. nih.gov |

| Aspergillus H1T | Lignin-peroxidases, laccases | 96% decolorization after 2 days with glucose supplementation. nih.gov |

| Trametes versicolor (lyophilized mycelia) | Intracellular laccase | High decolorization efficiency, biotransforming indigo carmine to isatin-5-sulfonic acid. academicjournals.orgresearchgate.net |

| Micrococcus sp. H-12 | Inducible enzymes | High decolorization ability, particularly in static cultures. core.ac.uk |

Understanding the metabolic pathway of this compound biodegradation is essential to confirm its complete breakdown and the non-toxic nature of the resulting products. A common biotransformation product of indigo carmine is isatin-5-sulfonic acid, which is formed through the enzymatic cleavage of the molecule. academicjournals.orgresearchgate.net This intermediate can be further degraded by microbial action.

For example, the biotransformation of indigo carmine by lyophilized mycelia of Trametes versicolor results in the formation of isatin-5-sulfonic acid, which was confirmed through various analytical techniques including HPLC, UV-VIS, FT-IR, and NMR spectroscopy. researchgate.net Similarly, the degradation of indigo carmine by Bacillus safensis HL3 spores was elucidated through liquid chromatography-mass spectrometry, leading to a proposed decomposition pathway. nih.gov In some degradation pathways, isatin (B1672199) sulfonate is further oxidized to sulfonated anthranilic acid. core.ac.uk The identification of these metabolites helps in mapping the complete biodegradation route and assessing the final environmental impact of the treatment process.

Adsorption-Based Removal Strategies from Aqueous Media

The discharge of dye-laden industrial effluents into aquatic ecosystems necessitates the development of effective and economical water treatment technologies. Among various methods, adsorption has emerged as a promising technique for the removal of dyes like this compound due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section explores the advancements in adsorbent materials, their characterization, and the fundamental principles governing the adsorption process.

Development and Characterization of Novel Adsorbent Materials

The quest for highly efficient and cost-effective adsorbents has led to the investigation of various materials for the removal of this compound (also known as indigo carmine) from water. Recent research has focused on synthesizing novel materials and modifying existing ones to enhance their adsorption capacities.

One innovative approach involves the use of ionic liquids immobilized on solid supports. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM.PF6) immobilized on basic alumina (B75360) has been developed as a novel adsorbent for anionic dyes like indigo carmine. researchgate.netresearchgate.net The interaction between the ionic liquid and the dye molecule is a key factor in the adsorption process. researchgate.net Characterization of such composite materials is crucial to understand their physical and chemical properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of the ionic liquid on the alumina surface, while scanning electron microscopy (SEM) provides insights into the surface morphology of the adsorbent.

Another class of novel materials includes metal oxide-based nanoadsorbents. Bismuth oxide (Bi2O3) doped magnesium oxide (MgO) nanoparticles have been fabricated and characterized for the removal of indigo carmine. nih.govrsc.org The doping of MgO with Bi2O3 creates vacancies and alters the surface chemistry, leading to enhanced adsorption capacity. nih.gov Characterization of these nanomaterials involves a suite of techniques including Transmission Electron Microscopy (TEM) for size and morphology, Energy-Dispersive X-ray spectroscopy (EDX) for elemental composition, X-ray Diffraction (XRD) for crystalline structure, and Brunauer–Emmett–Teller (BET) analysis for surface area determination. nih.govrsc.org

Low-cost and eco-friendly adsorbents derived from agricultural waste and natural polymers have also gained significant attention. Materials such as activated carbon derived from corn husk waste, biochar from Chromolaena odorata, and cross-linked chitosan/β-cyclodextrin beads have demonstrated good potential for indigo carmine removal. researchgate.netresearchgate.netut.ac.ir The activation process, often involving treatment with acids or bases, significantly increases the surface area and the number of active sites for adsorption. ut.ac.ir Characterization of these adsorbents typically includes FTIR to identify functional groups involved in the adsorption process and SEM to observe surface texture. researchgate.netut.ac.ir

Furthermore, mesoporous magnesium ferrite (B1171679) nanoparticles synthesized by the sol-gel method have been investigated. researchgate.net These materials possess a high specific surface area and a porous structure, which are desirable characteristics for an effective adsorbent. Their physicochemical properties are thoroughly investigated using techniques like FESEM, EDX, XPS, XRD, HRTEM, SAED, FTIR, Zeta potential, VSM, and BET analysis. researchgate.net

Below is an interactive data table summarizing various novel adsorbent materials for this compound removal and their characterization techniques.